molecular formula C19H23N3O3S B2489440 Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1323542-29-5

Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2489440
CAS No.: 1323542-29-5
M. Wt: 373.47
InChI Key: GGXOUJOBOYMSNJ-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in chemical synthesis often explores the development and characterization of novel compounds with potential applications in medicinal chemistry and materials science. For example, studies on similar piperidine derivatives have reported on their synthesis, absolute configuration, and structural analysis. Such compounds have been investigated for their pharmacological properties and potential as building blocks in the synthesis of more complex molecules (Peeters, Blaton, & Ranter, 1994).

Biological Activity and Therapeutic Potential

Piperidine derivatives and related compounds have been extensively studied for their biological activities, including anti-angiogenic, DNA cleavage, and antiosteoclast activities. These activities suggest their potential therapeutic applications in treating diseases such as cancer and osteoporosis. For instance, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, highlighting their potential as anticancer agents (Kambappa et al., 2017).

Drug Discovery and Development

In drug discovery, the design, synthesis, and evaluation of novel compounds are critical steps. Compounds with a piperidine scaffold have been investigated for their potential as inhibitors of specific enzymes or receptors, which could lead to the development of new drugs. For example, research on soluble epoxide hydrolase inhibitors identified piperidine-4-carboxamide derivatives as candidates for further investigation in disease models, indicating the importance of these compounds in therapeutic development (Thalji et al., 2013).

Molecular Interactions and Crystallography

Studies on molecular interactions and crystallography provide insights into the structural properties and potential applications of compounds. For example, the analysis of thiophene/piperidine hybrid chalcones has contributed to understanding their molecular interactions, which could inform the design of compounds with specific properties (Parvez et al., 2014).

Mechanism of Action

Properties

IUPAC Name

phenyl 4-[(thiophen-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-18(21-14-17-7-4-12-26-17)20-13-15-8-10-22(11-9-15)19(24)25-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXOUJOBOYMSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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